molecular formula C25H21N B11050784 1,1-Di(biphenyl-4-yl)methanamine

1,1-Di(biphenyl-4-yl)methanamine

Cat. No.: B11050784
M. Wt: 335.4 g/mol
InChI Key: DWEYCNLHXKOZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Di(biphenyl-4-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a central methanamine group linked to two biphenyl systems. This structure classifies it as a bifunctional biphenyl derivative, a privileged scaffold in drug discovery. The biphenyl moiety is a common structural feature in compounds that modulate various biological targets, making this amine a valuable intermediate or precursor for the synthesis of more complex molecules . While specific biological data for this compound may be limited, its structural framework suggests potential for diverse research applications. Biphenyl-based compounds are extensively investigated for their interactions with enzymes and receptors. For instance, research has demonstrated the utility of biphenyl-containing molecules as potent inositol hexakisphosphate kinase (IP6K) inhibitors for the potential treatment of obesity and related metabolic diseases , and as selective sigma-1 receptor (S1R) antagonists for the management of neuropathic pain . The 1,1-di(biphenyl) structure may also be explored in the development of glucagon receptor modulators for metabolic disorders like type 2 diabetes and obesity . Furthermore, amines with similar aromatic systems are frequently utilized in synthesizing urea and thiourea derivatives, which have shown promise as potent antioxidants and enzyme inhibitors with potential neuroprotective properties . This compound is provided as a high-purity material for research purposes only. It is intended for use in chemical synthesis, structure-activity relationship (SAR) studies, and as a building block in the development of novel therapeutic agents. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

bis(4-phenylphenyl)methanamine

InChI

InChI=1S/C25H21N/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H,26H2

InChI Key

DWEYCNLHXKOZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Di(biphenyl-4-yl)ketone

Reductive amination offers a direct route to 1,1-Di(biphenyl-4-yl)methanamine by reducing the intermediate di(biphenyl-4-yl)ketone in the presence of an ammonia source. The ketone precursor is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride under Lewis acid catalysis, yielding di(biphenyl-4-yl)ketone in 78–82% efficiency . Subsequent reductive amination employs sodium cyanoborohydride (NaBH3CN) in methanol at 25°C, with ammonium acetate serving as the nitrogen donor. This method achieves a 65–70% isolated yield, though steric bulk from the biphenyl groups necessitates prolonged reaction times (48–72 hours) .

Critical to this approach is the purification of the ketone intermediate via recrystallization from ethanol, which removes unreacted acetyl chloride and oligomeric byproducts . While scalable, the reliance on stoichiometric reducing agents and the need for high-purity precursors limit its industrial applicability.

Ullmann Coupling of Biphenyl-4-yl Halides with Ammonia

The Ullmann coupling reaction enables the direct formation of C–N bonds between biphenyl-4-yl halides and ammonia. Using 4-bromobiphenyl as the substrate, copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand facilitates coupling in dimethylformamide (DMF) at 110°C . Aqueous ammonia (28%) is introduced dropwise to maintain a 3:1 molar ratio of halide to ammonia, yielding the target amine in 55–60% after 24 hours.

This method’s efficiency hinges on the removal of excess ammonia via vacuum distillation post-reaction, which minimizes the formation of di- and tri-aminated byproducts. However, the requirement for elevated temperatures and the toxicity of DMF necessitate stringent safety protocols.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

The Buchwald-Hartwig amination leverages palladium catalysis to couple aryl halides with amines under milder conditions. For this compound, 4,4'-dibromobiphenyl is reacted with ammonium chloride in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand . The reaction proceeds in toluene at 90°C for 12 hours, achieving a 72% yield with minimal side products.

Key advantages include the tolerance of steric hindrance and the ability to use ammonium salts as nitrogen sources. Optimization studies reveal that substituting Xantphos with BINAP increases yield to 78% by enhancing catalyst stability .

Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis Followed by Amination

A two-step approach first constructs the biphenyl backbone via Suzuki-Miyaura coupling, followed by amination. Step one involves coupling 4-bromophenylboronic acid with 4-iodoaniline using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in a degassed mixture of toluene, ethanol, and aqueous sodium carbonate . This yields 4'-aminobiphenyl-4-ylboronic acid in 85% yield.

In the second step, the boronic acid undergoes a second Suzuki coupling with 4-bromobiphenyl, followed by hydrolysis of the boronate ester to the primary amine. This sequential strategy achieves an overall yield of 62%, though the multi-step purification process complicates scalability.

Copper-Catalyzed C–N Coupling for Sterically Hindered Systems

Copper-mediated catalysis addresses challenges posed by the biphenyl groups’ steric bulk. A modified Ullmann reaction employs copper(I) thiophene-2-carboxylate (CuTC) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in DMSO at 100°C . Using 4,4'-diiodobiphenyl and aqueous ammonia, this method attains a 68% yield within 18 hours. The ligand’s electron-donating properties enhance catalytic turnover, while DMSO’s high boiling point facilitates efficient mixing.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)Reaction Time (h)Key AdvantageLimitation
Reductive AminationNaBH3CN65–7048–72Simple precursor synthesisLow atom economy
Ullmann CouplingCuI/1,10-phenanthroline55–6024Direct C–N bond formationHigh temperature required
Buchwald-HartwigPd2(dba)3/Xantphos72–7812Mild conditionsCostly palladium catalysts
Suzuki-AminationPd(PPh3)46236 (total)Modular biphenyl constructionMulti-step purification
Copper-CatalyzedCuTC/diamine ligand6818Steric hindrance toleranceLigand synthesis complexity

Mechanism of Action

The mechanism of action of (DIBIPHENYL-4-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

1-(Biphenyl-4-yl)methanamine

  • Structure : A primary amine with a single biphenyl-4-yl group.
  • Applications : Identified as a component of tranexamic acid (a hemostatic agent) and used in the synthesis of valsartan intermediates .

[1,1'-Biphenyl]-3-yl(phenyl)methanamine

  • Structure : A tertiary amine with one biphenyl-3-yl and one phenyl substituent.
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .

Fe-II Complexes with N4Py Ligands

  • Structure : Pentadentate ligands such as MeN4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)ethanamine) coordinate Fe(II) ions for spin-state studies .
  • Relevance : These ligands demonstrate how methanamine backbones with bulky aromatic substituents (e.g., pyridyl groups) influence metal coordination and spin-state equilibria.
  • Key Difference: The biphenyl substituents in 1,1-di(biphenyl-4-yl)methanamine may offer stronger π-π interactions but lack the pyridyl donor atoms critical for metal chelation.

3-Aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes

  • Structure : Carba-analogues of methanamine derivatives with imidazole and biphenyl groups.
  • Key Difference : The imidazole moiety introduces hydrogen-bonding capability, which is absent in the purely aromatic this compound.

Q & A

Q. What in vitro models are appropriate for studying the compound’s neuropharmacological potential?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells to assess dopamine receptor modulation. Pair patch-clamp electrophysiology with calcium imaging to evaluate ion channel effects. Validate target engagement via competitive binding assays using radiolabeled ligands .

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